5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid

Catalog No.
S3028302
CAS No.
832737-12-9
M.F
C12H8ClFO4
M. Wt
270.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid

CAS Number

832737-12-9

Product Name

5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid

IUPAC Name

5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid

Molecular Formula

C12H8ClFO4

Molecular Weight

270.64

InChI

InChI=1S/C12H8ClFO4/c13-9-5-7(14)1-3-10(9)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)

InChI Key

AJBCBPJNKZWQPK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)OCC2=CC=C(O2)C(=O)O

solubility

not available

Factual information regarding the specific scientific research applications of 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid (CAS: 832737-77-6) is currently scarce.

  • While resources like ChemDiv) and Key Organics: offer the compound as a commercially available building block, there is no substantial scientific literature directly mentioning its research applications.

This suggests that the compound might be:

  • A recently synthesized molecule awaiting further investigation.
  • A proprietary compound under development by a specific research group or company, limiting publicly available information.

5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid is an organic compound characterized by its molecular formula C₁₂H₉ClFNO₃. This compound features a furan ring with a carboxylic acid group at the 2-position and a chlorofluorophenoxy group attached at the 5-position. The presence of these functional groups contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields of research.

  • Oxidation: The compound can undergo oxidation, potentially converting to corresponding carboxylic acids or ketones when treated with oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenoxy group, allowing for the introduction of various functional groups through reactions with nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide.

Research indicates that 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid exhibits potential biological activities, including antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets, which may involve the inhibition or activation of enzymes or receptors. The precise mechanisms and pathways involved depend on the biological context and application, warranting further investigation into its pharmacological potential.

The synthesis of 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid typically involves a multi-step process:

  • Starting Materials: The synthesis begins with 2-chloro-4-fluorophenol and a suitable furoic acid precursor.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions, often requiring a base such as sodium hydroxide to facilitate nucleophilic substitution reactions.
  • Optimization for Industrial Production: For large-scale production, methods such as continuous flow reactors and automated synthesis platforms may be utilized to enhance yield and purity.

5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activity, making it relevant in drug development and as a pharmacological tool.
  • Industry: It is used in developing specialty chemicals and materials due to its unique chemical properties .

Studies on the interactions of 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid with various biological targets are ongoing. These studies aim to elucidate the compound's mechanisms of action, including how it affects enzyme activity and receptor interactions. Understanding these interactions is crucial for assessing its potential therapeutic applications and safety profile.

Several compounds share structural similarities with 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid, each possessing distinct properties:

Compound NameStructural FeaturesUnique Properties
5-[(2-chloro-4-fluorophenoxy)methyl]-2-furohydrazideContains a hydrazide group instead of a carboxylic acidPotentially different reactivity patterns due to hydrazide functionality
5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acidSimilar structure but lacks the furohydrazide groupMay exhibit different biological activities due to structural variations
2-(2-chloro-4-fluorophenoxy)-2-methyl-N-(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantylpropanamideContains similar chlorofluorophenoxy group but different functional groupsUnique applications in medicinal chemistry due to adamantyl structure

The uniqueness of 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoic acid lies in its specific combination of functional groups that confer distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

XLogP3

3.1

Dates

Last modified: 08-17-2023

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